molecular formula C22H21NO4 B4979186 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B4979186
M. Wt: 363.4 g/mol
InChI Key: AYDREGLFLVEKHL-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, and a 2,4-dimethoxyphenyl group attached to the nitrogen atom of the amide

Preparation Methods

The synthesis of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzoic acid with 2,4-dimethoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides to form alkylated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired transformation. The major products formed from these reactions include benzaldehyde derivatives, amines, and alkylated phenyl derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study the interactions of proteins or other biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context. For example, the compound may inhibit an enzyme by binding to its active site, or it may act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

3-(benzyloxy)-N-(2,4-dimethoxyphenyl)benzamide can be compared with other similar compounds, such as:

    3-(benzyloxy)-N-(2,4-dimethylphenyl)benzamide: This compound has methyl groups instead of methoxy groups on the phenyl ring, which can affect its reactivity and biological activity.

    3-(benzyloxy)-N-(2,4-dichlorophenyl)benzamide:

    3-(benzyloxy)-N-(2,4-dihydroxyphenyl)benzamide: This compound has hydroxyl groups instead of methoxy groups, which can alter its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-18-11-12-20(21(14-18)26-2)23-22(24)17-9-6-10-19(13-17)27-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDREGLFLVEKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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